2-(Bromomethyl)-7-ethylbenzo[d]oxazole
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Overview
Description
2-(Bromomethyl)-7-ethylbenzo[d]oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological and chemical properties. The presence of a bromomethyl group and an ethyl group on the benzoxazole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-7-ethylbenzo[d]oxazole typically involves the bromination of a precursor compound. One common method involves the reaction of 7-ethylbenzo[d]oxazole with bromomethylating agents such as bromoacetyl bromide. The reaction is usually carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound often involves continuous-flow processes to enhance efficiency and yield. These processes may include the thermolysis of vinyl azides to generate azirines, which then react with bromoacetyl bromide to produce the desired oxazole derivative .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-7-ethylbenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized using agents like potassium permanganate or chromic acid, which can open the oxazole ring.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alcohols are commonly used.
Oxidation: Potassium permanganate, chromic acid, and ozone are typical oxidizing agents.
Reduction: Lithium aluminum hydride and other hydride donors are used for reduction reactions.
Major Products Formed
Substitution: Various substituted benzoxazole derivatives.
Oxidation: Open-chain isocyanides and other oxidized products.
Reduction: Reduced benzoxazole derivatives.
Scientific Research Applications
2-(Bromomethyl)-7-ethylbenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-7-ethylbenzo[d]oxazole involves its interaction with various molecular targets and pathways. The oxazole ring allows the compound to bind to a wide range of receptors and enzymes through non-covalent interactions. This binding can lead to various biological effects, including inhibition of microbial growth and modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-(Azidomethyl)oxazole: Similar in structure but contains an azidomethyl group instead of a bromomethyl group.
2-(Chloromethyl)benzoxazole: Contains a chloromethyl group, offering different reactivity and applications.
2-(Hydroxymethyl)benzoxazole: Contains a hydroxymethyl group, which can undergo different chemical reactions compared to the bromomethyl group.
Uniqueness
The presence of both bromomethyl and ethyl groups on the benzoxazole ring enhances its versatility in chemical synthesis and biological research .
Properties
Molecular Formula |
C10H10BrNO |
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Molecular Weight |
240.10 g/mol |
IUPAC Name |
2-(bromomethyl)-7-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H10BrNO/c1-2-7-4-3-5-8-10(7)13-9(6-11)12-8/h3-5H,2,6H2,1H3 |
InChI Key |
IIOGFJDIWXNITO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)N=C(O2)CBr |
Origin of Product |
United States |
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